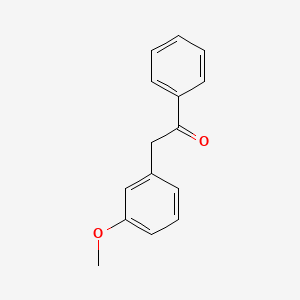

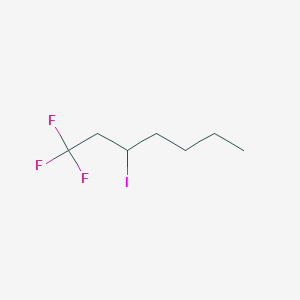

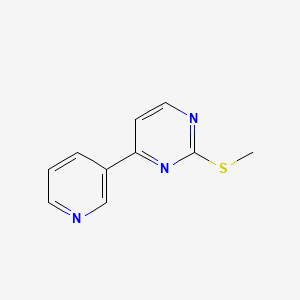

![molecular formula C10H10N4O2 B1598033 [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid CAS No. 799262-38-7](/img/structure/B1598033.png)

[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid

Descripción general

Descripción

“[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid” is a chemical compound . It is related to the class of compounds known as tetrazoles. Tetrazoles are a group of compounds that contain a five-membered aromatic ring with four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A progression of 5-[(5-aryl-1 H-pyrazol-3-yl)methyl]-1 H-tetrazoles has been assessed for their in vivo antihyperglycemic action .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación

Superoxide Scavenging and Anti-inflammatory Potential

A study investigated the synthesis of a series of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, including compounds structurally related to 4-(5-Methyl-tetrazol-1-yl)-phenyl-acetic acid, for potential superoxide scavenging activity and anti-inflammatory effects. The hydroxy-substituted compounds in this series demonstrated effective in vitro scavenging of superoxide radicals but did not show significant anti-inflammatory activity in vivo (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Corrosion Inhibition Properties

Research on tetrazole derivatives, including structures similar to 4-(5-Methyl-tetrazol-1-yl)-phenyl-acetic acid, highlighted their effectiveness as corrosion inhibitors for copper in chloride solutions. These compounds demonstrated significant inhibitory efficiency, with effectiveness increasing at higher pH values, showcasing their potential in protecting metal surfaces from corrosion (Zucchi, Trabanelli, & Fonsati, 1996).

Synthetic Utility in Continuous Flow Chemistry

A study utilized hydrazoic acid in a safe and reliable continuous flow format for the synthesis of 5-substituted-1H-tetrazoles, indicating the utility of tetrazole-based compounds, such as 4-(5-Methyl-tetrazol-1-yl)-phenyl-acetic acid, in modern synthetic chemistry methodologies. This approach facilitated the safe and efficient production of tetrazole derivatives under high-temperature conditions, yielding desired products in excellent yields (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).

Tetrazole-Containing Derivatives Synthesis

Research on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid explored the reactivity of amino and carboxy terminal groups, leading to compounds including 4-(tetrazol-1-yl)-3phenylbutanoic acid. This highlights the potential of incorporating tetrazole groups, as seen in 4-(5-Methyl-tetrazol-1-yl)-phenyl-acetic acid, into various molecular frameworks for the development of novel compounds (Putis, Shuvalova, & Ostrovskii, 2008).

Anticancer Evaluation

A study focused on the synthesis and anticancer evaluation of benzimidazole derivatives highlighted the potential therapeutic applications of tetrazole-containing compounds. Although not directly related to 4-(5-Methyl-tetrazol-1-yl)-phenyl-acetic acid, this research underscores the broader relevance of tetrazole moieties in medicinal chemistry and their potential role in the development of anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Safety And Hazards

Direcciones Futuras

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the future research directions could focus on exploring these properties further and developing new applications in the field of medicine and pharmaceuticals.

Propiedades

IUPAC Name |

2-[4-(5-methyltetrazol-1-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-4-2-8(3-5-9)6-10(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLVCYOJCVLGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390062 | |

| Record name | [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789635 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid | |

CAS RN |

799262-38-7 | |

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799262-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

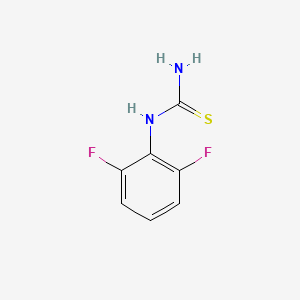

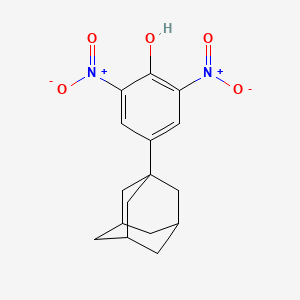

![4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1597961.png)

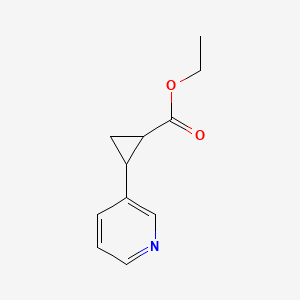

![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)

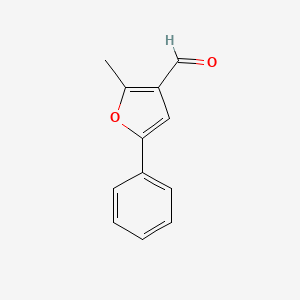

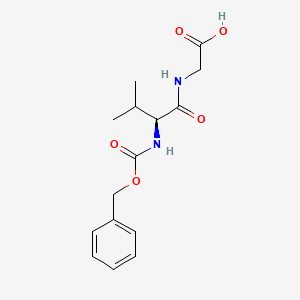

![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)